Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-
Description
The compound "Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino[2,3-c]pyrrol-6-yl)-" features a benzaldehyde moiety substituted with a fused dithiino-pyrrol-dione heterocyclic system. This structure combines aromatic aldehyde reactivity with a sulfur-rich, electron-deficient bicyclic framework. The dithiino-pyrrol-dione core is notable for its conjugated system, which may confer unique electronic properties, such as redox activity or ligand capabilities.
Properties
CAS No. |
54627-05-3 |
|---|---|
Molecular Formula |
C13H9NO3S2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(5,7-dioxo-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-6-yl)benzaldehyde |
InChI |
InChI=1S/C13H9NO3S2/c15-7-8-1-3-9(4-2-8)14-12(16)10-11(13(14)17)19-6-5-18-10/h1-4,7H,5-6H2 |
InChI Key |
CSZMVTYQXOHFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(S1)C(=O)N(C2=O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where acrolein reacts with butadiene to form a partially hydrogenated derivative of benzaldehyde . This intermediate can then undergo further reactions to introduce the dithiino and pyrrol moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of resins, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Comparisons:
- Heterocyclic Core: The target compound’s 1,4-dithiino[2,3-c]pyrrol-dione contains two sulfur atoms and two ketone groups, which contrast with the oxazepino-sydnone in (oxygen and nitrogen-rich) and the benzodioxin in (oxygen-only heterocycle). Sulfur atoms in the target may enhance metal-binding capacity compared to oxygen analogs . The sydnone in is mesoionic, enabling unique charge delocalization, whereas the dithiino-pyrrol-dione’s conjugated system may favor electron-accepting behavior.
- Functional Groups: The aldehyde group in the target compound offers a site for nucleophilic addition (e.g., Schiff base formation), unlike the ester () or bromophenyl () groups. The dimethylamino group in introduces basicity, absent in the target compound, which could influence solubility or interaction with biological targets .
- Physicochemical Properties: reports a melting point of 160–162°C for the sydnone derivative, suggesting higher thermal stability than typical aldehydes. The target’s melting point is unreported but may be lower due to the aldehyde’s volatility . The benzodioxin derivative () has a molecular weight of 391.46 g/mol, significantly larger than the target’s likely weight (~300–350 g/mol based on formula), impacting solubility and diffusion kinetics .
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